molecular formula C7H4Br2ClNO2 B15224232 1-Bromo-4-(bromomethyl)-2-chloro-5-nitrobenzene

1-Bromo-4-(bromomethyl)-2-chloro-5-nitrobenzene

Katalognummer: B15224232
Molekulargewicht: 329.37 g/mol
InChI-Schlüssel: LLBHEYFZHQBGJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-4-(bromomethyl)-2-chloro-5-nitrobenzene is an organic compound with the molecular formula C7H4Br2ClNO2 It is a derivative of benzene, featuring bromine, chlorine, and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromo-4-(bromomethyl)-2-chloro-5-nitrobenzene can be synthesized through a multi-step process involving the bromination, chlorination, and nitration of benzene derivatives. One common method involves the following steps:

    Bromination: Benzene is first brominated to form bromobenzene.

    Chlorination: Bromobenzene is then chlorinated to introduce the chlorine atom at the desired position.

    Nitration: The chlorinated bromobenzene undergoes nitration to introduce the nitro group.

    Bromomethylation: Finally, the compound is subjected to bromomethylation to introduce the bromomethyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar steps as described above. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-4-(bromomethyl)-2-chloro-5-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Reduction: Formation of 1-amino-4-(bromomethyl)-2-chloro-5-nitrobenzene.

    Oxidation: Formation of 1-bromo-4-(carboxymethyl)-2-chloro-5-nitrobenzene.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-(bromomethyl)-2-chloro-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-4-(bromomethyl)-2-chloro-5-nitrobenzene involves its interaction with various molecular targets. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing its reactivity and interactions. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Bromo-4-(bromomethyl)-2-chlorobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-Bromo-4-(bromomethyl)-2-nitrobenzene:

    1-Bromo-4-(bromomethyl)-2-chloro-5-aminobenzene: Contains an amino group instead of a nitro group, leading to different chemical properties and applications.

Uniqueness

1-Bromo-4-(bromomethyl)-2-chloro-5-nitrobenzene is unique due to the combination of bromine, chlorine, and nitro functional groups on the benzene ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry.

Eigenschaften

Molekularformel

C7H4Br2ClNO2

Molekulargewicht

329.37 g/mol

IUPAC-Name

1-bromo-4-(bromomethyl)-2-chloro-5-nitrobenzene

InChI

InChI=1S/C7H4Br2ClNO2/c8-3-4-1-6(10)5(9)2-7(4)11(12)13/h1-2H,3H2

InChI-Schlüssel

LLBHEYFZHQBGJI-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.